
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine is a chemical compound with a unique structure that includes a chloro group, difluoromethoxy group, and a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method starts with the difluoromethylation of phenols. For instance, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one can be used as a starting material. This compound is reacted with cesium carbonate in dry DMF and deionized water under nitrogen atmosphere. Sodium 2-chloro-2,2-difluoroacetate is then added, and the mixture is heated to 120°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(difluoromethoxy)phenyl isocyanate
- 3-Chloro-4-(difluoromethoxy)phenol
- N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
Properties
Molecular Formula |
C9H10ClF2NO |
|---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H10ClF2NO/c1-13-5-6-2-3-8(7(10)4-6)14-9(11)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
LMDDZFNTBACMGT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


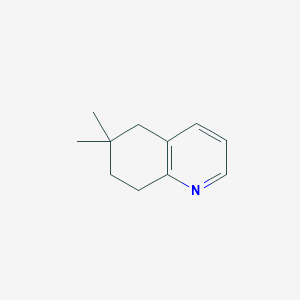
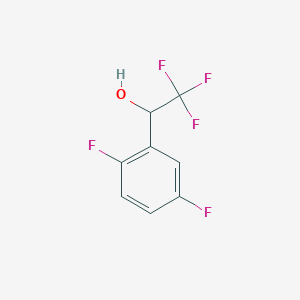
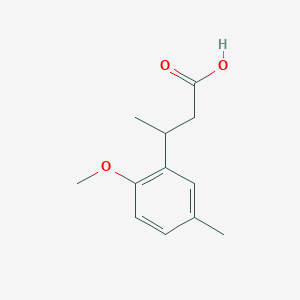
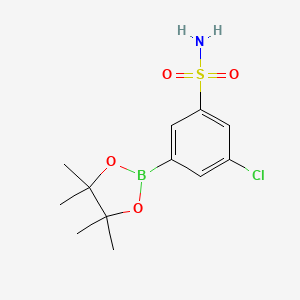
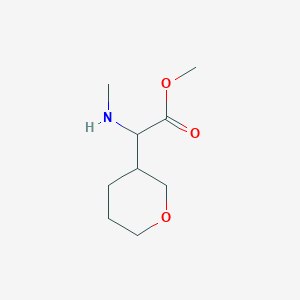
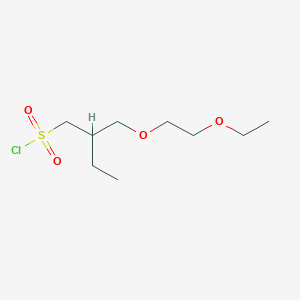
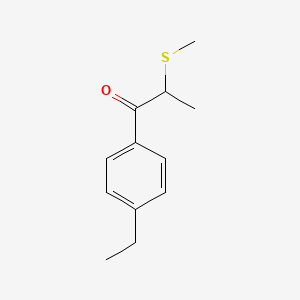
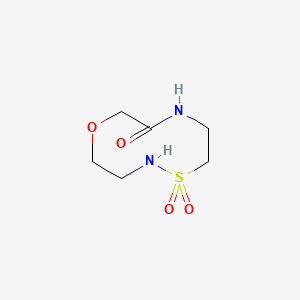
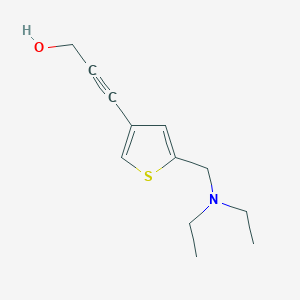

![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
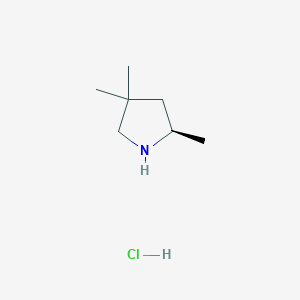
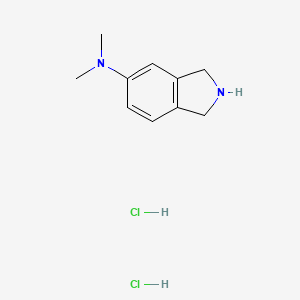
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
